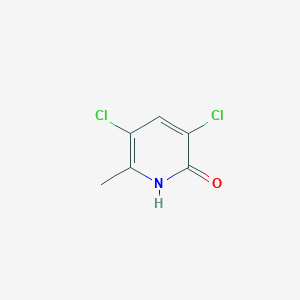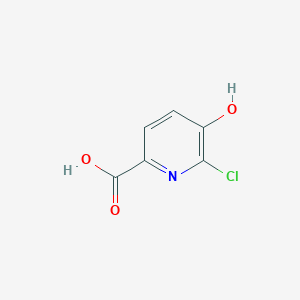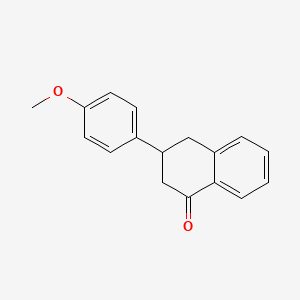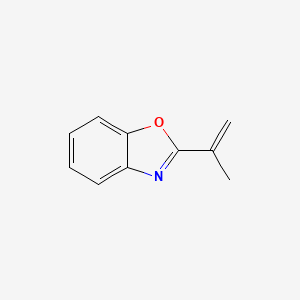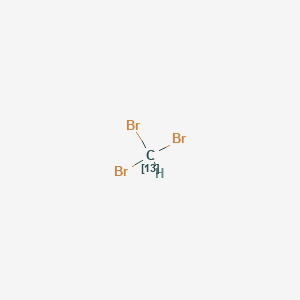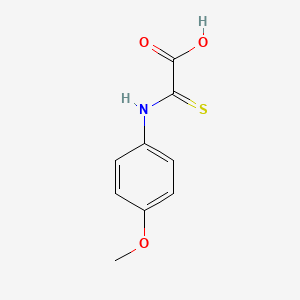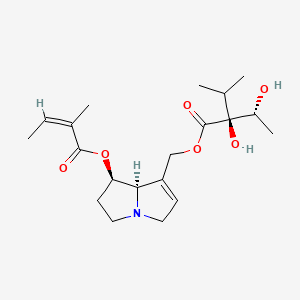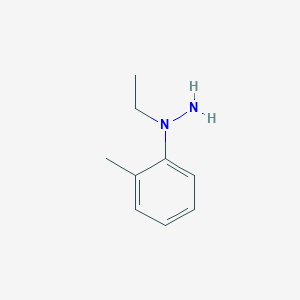
2,3,5-Trimethylanilin
Übersicht
Beschreibung
2,3,5-Trimethylaniline is a chemical compound with the molecular formula C9H13N . It has a molecular weight of 135.21 . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 2,3,5-Trimethylaniline involves various methods and conditions . For instance, it can be synthesized through reactions with ethanol, sulfuric acid, iron, sodium dithionite, sodium dichromate, and other substances under specific conditions .Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethylaniline consists of a benzene ring substituted with three methyl groups and one amine group . The InChI code for this compound is 1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 .Physical And Chemical Properties Analysis
2,3,5-Trimethylaniline is a colorless to yellow solid or semi-solid or liquid .Wissenschaftliche Forschungsanwendungen
Synthese organischer Verbindungen
2,3,5-Trimethylanilin: dient als Vorläufer bei der Synthese verschiedener organischer Verbindungen. Seine Struktur ermöglicht die Einführung von Methylgruppen in aromatische Ringe, was die physikalischen und chemischen Eigenschaften der resultierenden Moleküle signifikant verändern kann. Diese Verbindung ist besonders nützlich bei der Herstellung von Farbstoffen, Pigmenten und anderen Materialien, die bestimmte Farbeigenschaften erfordern .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound auf seine potenzielle Rolle bei der Arzneimittelsynthese untersucht. Es kann verwendet werden, um Zwischenprodukte zu erzeugen, die weiterverarbeitet werden, um pharmazeutische Wirkstoffe (APIs) zu produzieren. Die Derivate der Verbindung könnten auf ihre therapeutischen Eigenschaften untersucht werden, einschließlich ihrer Verwendung als Antimykotika, Antibakterien oder Antikrebsmittel .
Materialwissenschaften
Diese Verbindung findet Anwendung in den Materialwissenschaften, insbesondere bei der Entwicklung neuer polymerer Materialien. Ihre Derivate können polymerisiert oder copolymerisiert werden, um Kunststoffe mit gewünschten Eigenschaften wie erhöhter thermischer Stabilität oder spezifischen mechanischen Eigenschaften zu bilden .
Analytische Chemie
This compound: wird in der analytischen Chemie als Standard zur Kalibrierung von Instrumenten und Validierung von Methoden verwendet. Es wird häufig in chromatografischen Techniken verwendet, um die Genauigkeit und Präzision der analytischen Ergebnisse bei der Detektion aromatischer Amine in verschiedenen Proben zu gewährleisten .
Umweltwissenschaften
Umweltwissenschaftler untersuchen This compound, um sein Verhalten und seine Auswirkungen auf Ökosysteme zu verstehen. Es ist eine Verbindung von Interesse, da sie in Industrieabfällen vorhanden ist und als potenzieller Umweltverschmutzer gilt. Die Forschung konzentriert sich auf seinen biologischen Abbau, seine Toxizität und Methoden zu seiner Entfernung von kontaminierten Standorten .
Industrielle Anwendungen
Im Industriesektor ist This compound an der Herstellung von Chemikalien beteiligt, die in verschiedenen Prozessen verwendet werden. Es kann als Katalysator oder chemisches Zwischenprodukt bei der Herstellung anderer Verbindungen verwendet werden. Seine Rolle bei der Synthese von Harzen, Klebstoffen und Beschichtungen ist ebenfalls bedeutend, da es die Eigenschaften dieser Materialien verbessern kann .
Safety and Hazards
2,3,5-Trimethylaniline is classified as hazardous. It has the signal word ‘Warning’ and is associated with hazard statements H302+H312+H332-H315-H319 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and it may cause damage to organs through prolonged or repeated exposure .
Wirkmechanismus
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,5-Trimethylaniline is currently limited These properties are crucial in determining the bioavailability of the compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5-Trimethylaniline . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions with its targets.
Eigenschaften
IUPAC Name |
2,3,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDVTEHMPLVFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509744 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
767-77-1 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)
